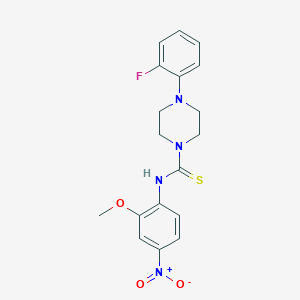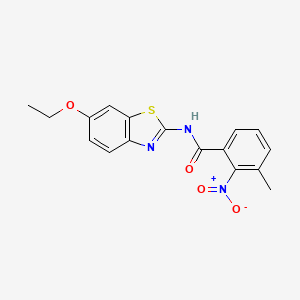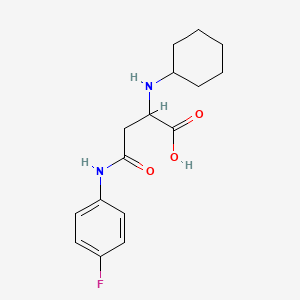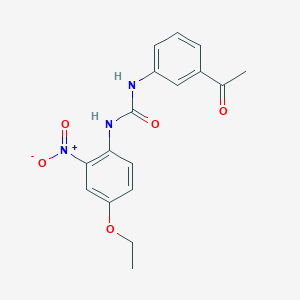![molecular formula C20H24ClN3O3S B4130044 N-(4-chlorobenzyl)-2-[(3,4-diethoxyphenyl)acetyl]hydrazinecarbothioamide](/img/structure/B4130044.png)
N-(4-chlorobenzyl)-2-[(3,4-diethoxyphenyl)acetyl]hydrazinecarbothioamide
説明
N-(4-chlorobenzyl)-2-[(3,4-diethoxyphenyl)acetyl]hydrazinecarbothioamide, also known as CDDPH, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields including medicine and agriculture.
科学的研究の応用
N-(4-chlorobenzyl)-2-[(3,4-diethoxyphenyl)acetyl]hydrazinecarbothioamide has been found to exhibit various biological activities, including antimicrobial, antifungal, and anticancer properties. It has been shown to inhibit the growth of several bacterial and fungal strains, including Escherichia coli, Staphylococcus aureus, Candida albicans, and Aspergillus niger. In addition, N-(4-chlorobenzyl)-2-[(3,4-diethoxyphenyl)acetyl]hydrazinecarbothioamide has been found to induce apoptosis in cancer cells, making it a potential candidate for cancer treatment.
作用機序
The exact mechanism of action of N-(4-chlorobenzyl)-2-[(3,4-diethoxyphenyl)acetyl]hydrazinecarbothioamide is not fully understood, but it is believed to exert its biological activities through the inhibition of key enzymes and proteins involved in cellular processes. For example, N-(4-chlorobenzyl)-2-[(3,4-diethoxyphenyl)acetyl]hydrazinecarbothioamide has been shown to inhibit the activity of DNA gyrase, an enzyme involved in DNA replication and transcription, as well as the activity of topoisomerase II, an enzyme involved in DNA repair and recombination.
Biochemical and Physiological Effects:
N-(4-chlorobenzyl)-2-[(3,4-diethoxyphenyl)acetyl]hydrazinecarbothioamide has been found to have both biochemical and physiological effects. Biochemically, N-(4-chlorobenzyl)-2-[(3,4-diethoxyphenyl)acetyl]hydrazinecarbothioamide has been shown to induce oxidative stress and disrupt cellular redox balance, leading to the accumulation of reactive oxygen species (ROS) and the induction of apoptosis. Physiologically, N-(4-chlorobenzyl)-2-[(3,4-diethoxyphenyl)acetyl]hydrazinecarbothioamide has been found to cause changes in gene expression and protein synthesis, leading to alterations in cellular function and morphology.
実験室実験の利点と制限
One advantage of N-(4-chlorobenzyl)-2-[(3,4-diethoxyphenyl)acetyl]hydrazinecarbothioamide is its broad spectrum of biological activity, making it a potential candidate for the development of new antimicrobial and anticancer agents. However, one limitation of N-(4-chlorobenzyl)-2-[(3,4-diethoxyphenyl)acetyl]hydrazinecarbothioamide is its low solubility in water, which can make it difficult to administer in vivo. In addition, further studies are needed to determine the optimal dosage and administration route for N-(4-chlorobenzyl)-2-[(3,4-diethoxyphenyl)acetyl]hydrazinecarbothioamide.
将来の方向性
There are several future directions for the study of N-(4-chlorobenzyl)-2-[(3,4-diethoxyphenyl)acetyl]hydrazinecarbothioamide. One area of interest is the development of new derivatives of N-(4-chlorobenzyl)-2-[(3,4-diethoxyphenyl)acetyl]hydrazinecarbothioamide with improved solubility and bioavailability. Another area of interest is the investigation of the mechanism of action of N-(4-chlorobenzyl)-2-[(3,4-diethoxyphenyl)acetyl]hydrazinecarbothioamide, including its interactions with specific enzymes and proteins. Finally, further studies are needed to determine the safety and efficacy of N-(4-chlorobenzyl)-2-[(3,4-diethoxyphenyl)acetyl]hydrazinecarbothioamide in vivo, including its potential as a therapeutic agent for the treatment of bacterial infections and cancer.
特性
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-[[2-(3,4-diethoxyphenyl)acetyl]amino]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3O3S/c1-3-26-17-10-7-15(11-18(17)27-4-2)12-19(25)23-24-20(28)22-13-14-5-8-16(21)9-6-14/h5-11H,3-4,12-13H2,1-2H3,(H,23,25)(H2,22,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGIAAEQVYDAUER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CC(=O)NNC(=S)NCC2=CC=C(C=C2)Cl)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2R*,6S*)-1-({2-[(3-methoxyphenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-2,6-dimethylpiperidine](/img/structure/B4129962.png)
![3-(1,3-benzodioxol-5-yl)-3-hydroxy-2-[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]acrylonitrile](/img/structure/B4129970.png)

![methyl 2-[({[1-(3,4-dimethoxyphenyl)ethyl]amino}carbonothioyl)amino]-5-ethyl-3-thiophenecarboxylate](/img/structure/B4129984.png)
![ethyl 4-{[(1-morpholin-4-ylcyclohexyl)methyl]amino}piperidine-1-carboxylate](/img/structure/B4129991.png)
![methyl 4-[2-(4-fluorophenyl)-1-methyl-2-oxoethyl]-5,5-dimethyl-2-oxotetrahydro-3-furancarboxylate](/img/structure/B4129994.png)

![2-{4-[(propylamino)sulfonyl]phenoxy}-N-(2-pyridinylmethyl)acetamide](/img/structure/B4130006.png)

![3-(5-nitro-2-furyl)-2-[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]acrylonitrile](/img/structure/B4130019.png)
![N-[4-({[(2,3-dichlorophenyl)amino]carbonyl}amino)phenyl]-4-methylbenzenesulfonamide](/img/structure/B4130020.png)


![2-(ethylthio)-N-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B4130038.png)